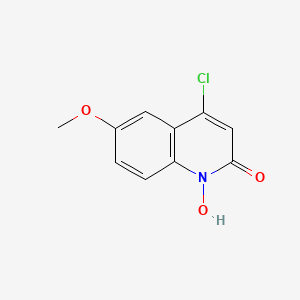
Pro-Pro-Ile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Proline-proline-isoleucine (Pro-Pro-Ile) is a tripeptide composed of the amino acids proline, proline, and isoleucine. This compound is known for its bioactive properties, particularly its ability to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. This compound is found in various natural sources, including fermented dairy products and certain cereals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pro-Pro-Ile can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using specific strains of bacteria or fungi that can produce the peptide naturally. For example, certain strains of Lactobacillus helveticus can release this compound during the fermentation of milk proteins.
Chemical Reactions Analysis
Types of Reactions
Pro-Pro-Ile can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Modifying the side chains of the amino acids, particularly proline.
Substitution: Replacing functional groups on the amino acids.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions can be used to hydrolyze this compound.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: Proline and isoleucine.
Oxidation: Modified proline residues.
Substitution: Peptides with altered side chains.
Scientific Research Applications
Pro-Pro-Ile has been extensively studied for its potential health benefits. Some of its applications include:
Antihypertensive Agent: Due to its ACE inhibitory activity, this compound can help lower blood pressure.
Anti-inflammatory: It has been shown to inhibit inflammation in certain cell models.
Metabolic Health: This compound can promote adipocyte differentiation and improve insulin sensitivity.
Antioxidant: It can reduce oxidative stress in various biological systems.
Mechanism of Action
Pro-Pro-Ile exerts its effects primarily through the inhibition of angiotensin-converting enzyme (ACE). By inhibiting ACE, this compound reduces the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. Additionally, it can modulate oxidative stress and inflammation by influencing various molecular pathways, including the nuclear factor kappa B (NF-κB) pathway .
Comparison with Similar Compounds
Pro-Pro-Ile is similar to other bioactive peptides such as valine-proline-proline (Val-Pro-Pro) and isoleucine-proline-proline (Ile-Pro-Pro). These peptides also exhibit ACE inhibitory activity and share similar health benefits. this compound is unique in its specific amino acid sequence, which may confer distinct biological activities and stability profiles .
List of Similar Compounds
- Valine-proline-proline (Val-Pro-Pro)
- Isoleucine-proline-proline (Ile-Pro-Pro)
- Cyclo(proline-leucine-proline-isoleucine) (Cyclo(Pro-Leu-Pro-Ile))
Properties
Molecular Formula |
C16H27N3O4 |
|---|---|
Molecular Weight |
325.40 g/mol |
IUPAC Name |
(2S,3S)-3-methyl-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C16H27N3O4/c1-3-10(2)13(16(22)23)18-14(20)12-7-5-9-19(12)15(21)11-6-4-8-17-11/h10-13,17H,3-9H2,1-2H3,(H,18,20)(H,22,23)/t10-,11-,12-,13-/m0/s1 |
InChI Key |
DWPXHLIBFQLKLK-CYDGBPFRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3,5-Trimethyl-1,2,3,4-tetrahydropyrrolo[1,2-c]pyrimidine](/img/structure/B14292081.png)


![Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]-](/img/structure/B14292108.png)
![3-Acetyl-2-methyl-12H-indolo[2,3-a]quinolizin-5-ium chloride](/img/structure/B14292111.png)
![[(1-Nitropropyl)sulfanyl]benzene](/img/structure/B14292113.png)

![2-[(Furan-2-yl)methylidene]-6-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14292126.png)


![2-Methyl-2-azaspiro[4.4]non-7-EN-1-one](/img/structure/B14292150.png)
![7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione](/img/structure/B14292152.png)
